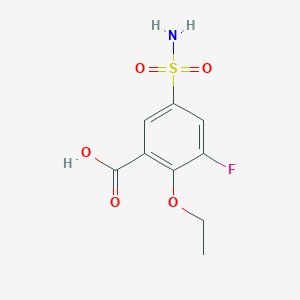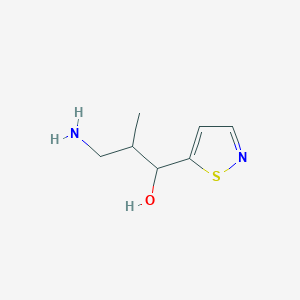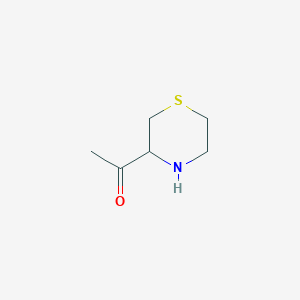
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is a sulfur-containing heterocyclic compound with the molecular formula C6H11NOS It is characterized by a thiomorpholine ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions may require catalysts like acids or bases to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine compounds.
Wissenschaftliche Forschungsanwendungen
1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its sulfur atom can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their function. This reactivity underlies its potential therapeutic effects, such as inhibiting the activity of certain enzymes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Thiomorpholine: A structurally related compound that lacks the ethanone group.
Morpholine: Similar to thiomorpholine but contains an oxygen atom instead of sulfur.
Piperidine: A nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness: 1-(THIOMORPHOLIN-3-YL)ETHAN-1-ONE is unique due to the presence of both a thiomorpholine ring and an ethanone group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NOS |
|---|---|
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
1-thiomorpholin-3-ylethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |
InChI-Schlüssel |
VZWHTXPYIXULDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CSCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13165657.png)
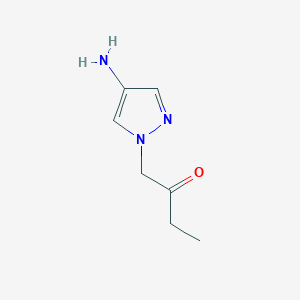
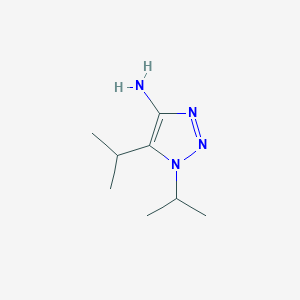
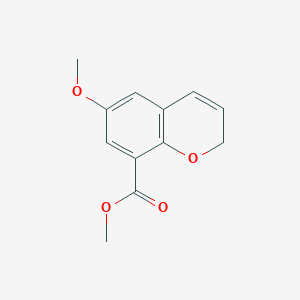
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
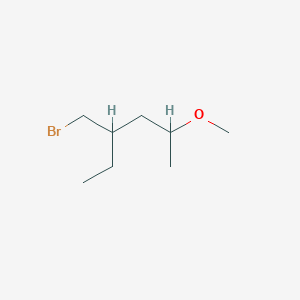
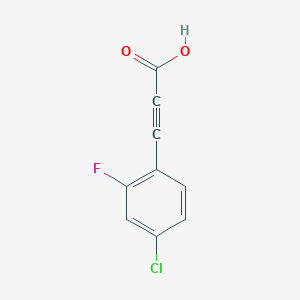
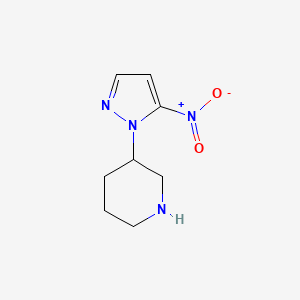
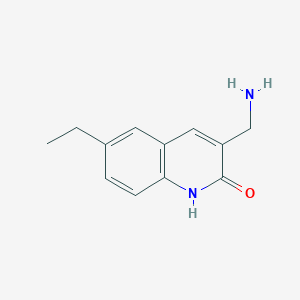

![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

